Spiro[2.5]octane-4-carbothioamide
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Overview
Description
Spiro[25]octane-4-carbothioamide is a chemical compound with the molecular formula C9H15NS It features a unique spirocyclic structure, where two rings share a single atom, creating a rigid and stable framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[2.5]octane-4-carbothioamide typically involves the formation of the spirocyclic core followed by the introduction of the carbothioamide group. One common method involves the cyclization of a suitable precursor, such as a cyclopropane derivative, under specific conditions to form the spirocyclic structure. The carbothioamide group can then be introduced through a reaction with thiourea or a similar reagent under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the formation of the spirocyclic structure and the subsequent introduction of the carbothioamide group .
Chemical Reactions Analysis
Types of Reactions
Spiro[2.5]octane-4-carbothioamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbothioamide group to other functional groups, such as amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbothioamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted spirocyclic compounds.
Scientific Research Applications
Chemistry
In chemistry, spiro[2.5]octane-4-carbothioamide is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its unique structure allows it to interact with biological targets in ways that other compounds cannot, making it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity. It is also explored for its potential use in the production of specialty chemicals .
Mechanism of Action
The mechanism of action of spiro[2.5]octane-4-carbothioamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The spirocyclic structure provides a rigid framework that can fit into binding sites with high specificity, leading to potent biological effects .
Comparison with Similar Compounds
Similar Compounds
Spiro[2.5]octane: A simpler spirocyclic compound without the carbothioamide group.
Spiro[2.5]octane-4-carboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.
N-acyl-morpholine-4-carbothioamides: Compounds with a similar carbothioamide group but different core structures.
Uniqueness
Spiro[2.5]octane-4-carbothioamide is unique due to its combination of a spirocyclic core and a carbothioamide group. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H15NS |
---|---|
Molecular Weight |
169.29 g/mol |
IUPAC Name |
spiro[2.5]octane-8-carbothioamide |
InChI |
InChI=1S/C9H15NS/c10-8(11)7-3-1-2-4-9(7)5-6-9/h7H,1-6H2,(H2,10,11) |
InChI Key |
AALHDOGOPNXHJO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC2)C(C1)C(=S)N |
Origin of Product |
United States |
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